molecular formula C17H19Cl2N3O B2376526 3,6-dichloro-N-{1-[4-(dimethylamino)phenyl]propan-2-yl}pyridine-2-carboxamide CAS No. 1259175-02-4

3,6-dichloro-N-{1-[4-(dimethylamino)phenyl]propan-2-yl}pyridine-2-carboxamide

Cat. No.: B2376526
CAS No.: 1259175-02-4
M. Wt: 352.26
InChI Key: XVTRLDYSZCNTKK-UHFFFAOYSA-N
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Description

3,6-dichloro-N-{1-[4-(dimethylamino)phenyl]propan-2-yl}pyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-{1-[4-(dimethylamino)phenyl]propan-2-yl}pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Amidation: The carboxamide group is introduced through an amidation reaction, where the pyridine derivative is reacted with an amine, such as 1-[4-(dimethylamino)phenyl]propan-2-amine, under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-{1-[4-(dimethylamino)phenyl]propan-2-yl}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

3,6-dichloro-N-{1-[4-(dimethylamino)phenyl]propan-2-yl}pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-{1-[4-(dimethylamino)phenyl]propan-2-yl}pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dichloro-N-{1-[4-(methylamino)phenyl]propan-2-yl}pyridine-2-carboxamide
  • 3,6-dichloro-N-{1-[4-(ethylamino)phenyl]propan-2-yl}pyridine-2-carboxamide
  • 3,6-dichloro-N-{1-[4-(dimethylamino)phenyl]butan-2-yl}pyridine-2-carboxamide

Uniqueness

The uniqueness of 3,6-dichloro-N-{1-[4-(dimethylamino)phenyl]propan-2-yl}pyridine-2-carboxamide lies in its specific substitution pattern and the presence of the dimethylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential as a unique chemical entity in scientific research.

Properties

IUPAC Name

3,6-dichloro-N-[1-[4-(dimethylamino)phenyl]propan-2-yl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O/c1-11(10-12-4-6-13(7-5-12)22(2)3)20-17(23)16-14(18)8-9-15(19)21-16/h4-9,11H,10H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTRLDYSZCNTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)N(C)C)NC(=O)C2=C(C=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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